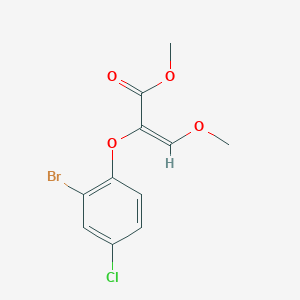
methyl (E)-2-(2-bromo-4-chlorophenoxy)-3-methoxyprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds involves selective reactions and the use of different reagents and catalysts. For instance, paper describes the highly regio- and stereoselective reactions of 2-(methoxycarbonyl)-2,3-allenols with oxalyl chloride to afford methyl 2-(ethynyl)alk-2(E)-enoates and 2-(1'-chlorovinyl)alk-2(Z)-enoates. Similarly, paper details the preparation of methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate and its benzoyl analog from methyl (Z)-2-(acylamino)-3-(dimethylamino)propenoates, which are versatile reagents for synthesizing heterocyclic systems. These methodologies could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds is often confirmed using various spectroscopic techniques. For example, paper confirms the structure of synthesized compounds using IR, MS, 1H, 13C NMR, and 2D C–H COSY. Paper provides a detailed structural analysis of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, including crystallographic data and spectroscopic identifications. These methods are essential for determining the molecular structure of the compound of interest.
Chemical Reactions Analysis
The reactivity of similar compounds is explored in several papers. Paper investigates the reactions of methyl (E,Z)-2-(2-benzoyl-2-ethoxycarbonyl-1-ethenyl)amino-3-dimethylaminopropenoate with heteroarylhydrazines, leading to the formation of different products. Paper describes the synthesis of various phenylpropenes, which involves key intermediates and reactions such as hydrogenolysis and chlorination. These studies provide insights into the chemical reactivity that could be relevant to the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are often characterized in conjunction with their synthesis. Paper and both investigate the spectroscopic properties and theoretical calculations of certain compounds, providing insights into their electronic properties, intramolecular hydrogen bonding, and potential as nonlinear optical (NLO) materials. Paper discusses the synthesis of methyl 3-hydroxypropanoate and its importance as an intermediate, which could be related to the synthesis of the compound of interest.
Scientific Research Applications
Synthesis and Characterization
- Research on the synthesis of related compounds includes work on methyl 4-carboethoxy-3-perfluoroalkyl-5-methoxyhexa-2,4-dienoates, obtained by reacting ethyl 3-methoxy-4-(triphenyl phosphoranylidene)but-2-enoate with methyl 3-perfluoroalkyl-2-propiolates, showing the versatility of these compounds in chemical synthesis (Cao, Shi, Fan, & Ding, 2002).
- Another study focused on the synthesis of (E)-4-oxonon-2-enoic acid from 2-methoxyfuran, demonstrating a high-yield alternative synthesis route for similar enoates (Maraş, Altay, & Ballini, 2008).
Reactions and Mechanisms
- Methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate, a related compound, was synthesized and its reactions with dimethyl malonate and methyl acetoacetate were studied. This provides insight into the nucleophilic attack mechanisms on similar enoates (Vasin et al., 2016).
Heterocyclic System Synthesis
- A study detailed the preparation of methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate, used for synthesizing N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, indicating the role of similar enoates in the synthesis of complex heterocyclic systems (Selič, Grdadolnik, & Stanovnik, 1997).
Photochemical and Catalytic Transformations
- The study of the photochemical bromination of methyl (E)-2-methylbut-2-enoate provides insights into the behavior of similar enoates under photochemical conditions, which is crucial for understanding their reactivity and potential applications (Ishii et al., 1985).
Conformational and Structural Analysis
- Ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate was synthesized and structurally analyzed, highlighting the importance of conformational studies in understanding the properties and potential applications of enoates (Johnson et al., 2006).
properties
IUPAC Name |
methyl (E)-2-(2-bromo-4-chlorophenoxy)-3-methoxyprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrClO4/c1-15-6-10(11(14)16-2)17-9-4-3-7(13)5-8(9)12/h3-6H,1-2H3/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUQFNUMGRLKIAQ-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=C(C(=O)OC)OC1=C(C=C(C=C1)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/C=C(\C(=O)OC)/OC1=C(C=C(C=C1)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B3000827.png)
![1-[4-(2-methoxyphenyl)-1-piperazinyl]-2-Propen-1-one](/img/structure/B3000830.png)
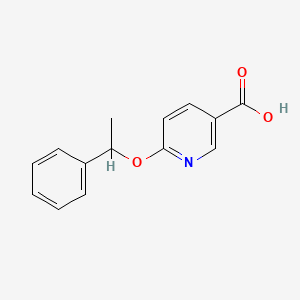

![2-isopropyl-5-methylphenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate](/img/structure/B3000834.png)
![2-({6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B3000836.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylpropane-1-sulfonamide](/img/structure/B3000837.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B3000839.png)
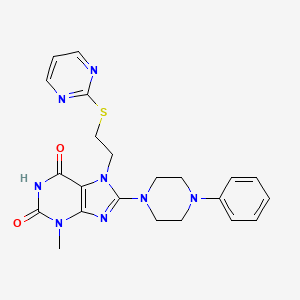
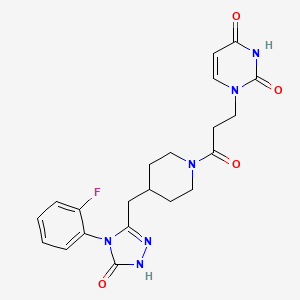
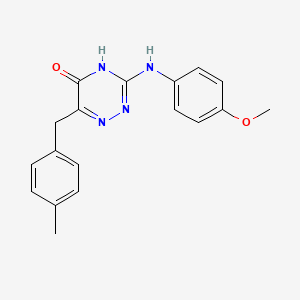
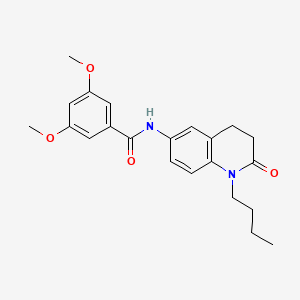
![2-Chloro-5-((2,3-dihydrobenzofuran-5-yl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B3000847.png)